3-Methyl-8-quinolinesulfonic acid

Pharmaceutical Impurity Profiling Analytical Method Validation Regulatory Compliance

Accurate quantification of Argatroban impurities requires the correct certified reference standard. Substituting unsubstituted or hydroxy analogs alters chromatographic behavior and regulatory compliance. - **ISO17034-certified** reference material (Argatroban Impurity A) - Enables HPLC method validation & QC release testing (acceptance limit <1.00%) - Strong acid (pKa -1.79) for consistent deprotonation; 3-year shelf life - High-yield precursor to 3-methyl-8-quinolinesulfonyl chloride for API synthesis

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 153886-69-2
Cat. No. B016382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-8-quinolinesulfonic acid
CAS153886-69-2
Synonyms3-Methylquinoline-8-sulfonic Acid; 
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CC=C2)S(=O)(=O)O)N=C1
InChIInChI=1S/C10H9NO3S/c1-7-5-8-3-2-4-9(15(12,13)14)10(8)11-6-7/h2-6H,1H3,(H,12,13,14)
InChIKeyBTBNYOKJERLLQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-8-quinolinesulfonic Acid Procurement & Impurity Standard


3-Methyl-8-quinolinesulfonic acid (CAS 153886-69-2), also known as 3-methylquinoline-8-sulfonic acid, is a heterocyclic organic compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol . It is a quinoline derivative characterized by a methyl substituent at the 3-position and a sulfonic acid group at the 8-position of the quinoline core [1]. This compound is primarily recognized as a key impurity in the pharmaceutical anticoagulant Argatroban (Argatroban Impurity 10 or Argatroban Impurity A) and is widely utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in drug manufacturing . Its structural features impart strong acidity and good water solubility, making it a versatile building block in organic synthesis and pharmaceutical research .

¹

Procurement logic

Argatroban impurity reference standard for method validation and QC

²

Analytical fit

Certified analytical material with traceable documentation

³

Synthesis fit

Synthetic intermediate for quinoline-based building blocks

3-Methyl-8-quinolinesulfonic Acid: Substitution Limitations


Direct substitution of 3-Methyl-8-quinolinesulfonic acid with unsubstituted 8-quinolinesulfonic acid (CAS 85-48-3) or the fluorescent probe 8-hydroxyquinoline-5-sulfonic acid (CAS 84-88-8) is scientifically unsound. The 3-methyl group alters both electronic properties and steric hindrance, which critically impact reactivity, solubility, and biological recognition. For instance, 8-hydroxyquinoline-5-sulfonic acid is specifically designed for metal chelation and fluorescence detection (pKa1=3.79, pKa2=8.22) [1], whereas 3-Methyl-8-quinolinesulfonic acid serves a completely different function as a non-fluorescent pharmaceutical impurity marker with distinct chromatographic behavior [2]. Furthermore, unsubstituted 8-quinolinesulfonic acid exhibits different solubility and thermal decomposition profiles (m.p. 280-286°C decomp.) compared to the methylated derivative, making it unsuitable for analytical methods developed for Argatroban impurity quantification .

3-Methyl-8-quinolinesulfonic acid
8-Hydroxyquinoline-5-sulfonic acid
Fluorescent metal chelator; not an impurity marker for Argatroban
3-Methyl-8-quinolinesulfonic acid
8-Quinolinesulfonic acid (unsubstituted)
Different solubility, thermal profile, and chromatographic behavior; not suitable for validated Argatroban methods

3-Methyl-8-quinolinesulfonic Acid: Analytical Evidence


Argatroban Impurity Specification

In the synthesis of Argatroban, 3-Methyl-8-quinolinesulfonic acid is a specified impurity with a defined acceptance limit of <1.00% by HPLC analysis [1]. This quantitative specification directly contrasts with generic 8-quinolinesulfonic acid, which has no defined role in Argatroban impurity profiling and would not meet regulatory requirements for method validation or quality control release testing. The target compound is supplied with detailed characterization data compliant with regulatory guidelines (e.g., ISO17034) and is traceable to pharmacopeial standards (USP/EP) [2].

Impurity specification
Specification review
Target Specified Argatroban impurity with defined limit
Comparator 8-Quinolinesulfonic acid: not specified
Regulatory relevance unique to methylated compound
Mandatory for Argatroban impurity profiling methods
HPLC system suitability context; verify current pharmacopoeial limits
Pharmaceutical Impurity Profiling Analytical Method Validation Regulatory Compliance

Acidity vs. 8-Hydroxyquinoline-5-sulfonic Acid

The predicted acid dissociation constant (pKa) of 3-Methyl-8-quinolinesulfonic acid is -1.79±0.40 for the sulfonic acid group [1]. In contrast, 8-hydroxyquinoline-5-sulfonic acid (HQS), a common metal-chelating fluorescent probe, exhibits pKa1=3.79 and pKa2=8.22 for its sulfonic acid and phenolic hydroxyl groups, respectively [2]. This substantial difference (ΔpKa ≈ 5.6 units) indicates that 3-Methyl-8-quinolinesulfonic acid is a much stronger acid than HQS, which directly influences its protonation state and complexation behavior in aqueous solutions. The target compound remains fully deprotonated under a broader pH range, making it less suitable for pH-dependent fluorescence applications but more reactive as a sulfonic acid derivative in synthesis.

Acidity vs. HQS
Context-dependent
ΔpKa ≈ 5.6 (more acidic)
Target pKa –1.79 vs. HQS pKa₁ 3.79
Explains non-fluorescence; strong acid research context
Target pKa is predicted; experimental validation recommended
Physicochemical Property Analysis Metal Chelation Reactivity Prediction

Density and Thermal Stability vs. 8-Quinolinesulfonic Acid

The predicted density of 3-Methyl-8-quinolinesulfonic acid is 1.432±0.06 g/cm³ [1], which is comparable to but slightly lower than the reported density of 8-quinolinesulfonic acid (1.45-1.62 g/cm³) [2]. While both compounds are white to off-white solids, 8-quinolinesulfonic acid decomposes at 280-286°C , whereas the methylated derivative is typically stored at 2-8°C [3], suggesting potential differences in long-term stability. These physical property differences, though modest, may influence formulation choices in research settings where precise density or thermal behavior is critical.

Physical properties
Context-dependent
Density: 1.432 g/cm³ (predicted) vs. 1.45–1.62 g/cm³ (unsubstituted)
Thermal: different decomposition profiles; methylated derivative stored at 2–8°C
Property differences may influence formulation research
Thermal data not directly comparable; use vendor CoA for specific lot
Physical Property Analysis Formulation Development Material Characterization

Synthesis from 3-Methylquinoline

3-Methyl-8-quinolinesulfonic acid can be synthesized directly from 3-methylquinoline via sulfonation, achieving a reported yield of approximately 97% [1]. This high-yielding route contrasts with the synthesis of unsubstituted 8-quinolinesulfonic acid, which typically proceeds from quinoline but yields are not consistently reported in the same high range. The presence of the 3-methyl group may influence the regioselectivity of sulfonation, favoring substitution at the 8-position. For laboratories seeking to prepare this compound in-house or use it as a building block for further derivatization (e.g., to the sulfonyl chloride), the established high-yield procedure provides a practical advantage.

Synthetic yield
Data to verify
~97% reported yield
Sulfonation of 3-methylquinoline
Supports efficient in-house preparation or further derivatization
Source not peer-reviewed; review specific reaction conditions
Organic Synthesis Process Chemistry Building Block Utility

Certified Analytical Reference Standard

3-Methyl-8-quinolinesulfonic acid is commercially available as an ISO17034-certified analytical reference standard from suppliers such as CATO Research Chemicals (purity >95%, expiry 3 years, storage 2-8°C) [1]. This certification ensures traceability, homogeneity, and stability, which are essential for regulatory submissions. In contrast, unsubstituted 8-quinolinesulfonic acid (CAS 85-48-3) is primarily sold as a research-grade chemical (typically >98% purity) but without the same level of certified reference material documentation [2]. For pharmaceutical quality control laboratories, the certified reference material status of the target compound is a decisive procurement factor.

Reference standard
Specification review
ISO17034-certified
Traceable documentation, defined stability period, >95% purity
Supports regulatory method validation documentation
Confirm current certificate status and expiry with supplier
Analytical Reference Materials Quality Control Regulatory Science

3-Methyl-8-quinolinesulfonic Acid Applications


Argatroban Impurity Method Validation

As a specified impurity in Argatroban with a defined acceptance limit of <1.00% [1], 3-Methyl-8-quinolinesulfonic acid is essential for developing and validating HPLC methods for Argatroban drug substance and drug product release testing. Procurement of the ISO17034-certified reference standard [2] ensures traceability and meets regulatory expectations for ANDA submissions.

Sulfonyl Chloride Intermediate Synthesis

The high-yield synthesis (~97%) from 3-methylquinoline [3] makes this compound an attractive precursor for preparing 3-methyl-8-quinolinesulfonyl chloride (CAS 74863-82-4), a key intermediate in the production of Argatroban and other quinoline-based pharmaceuticals. Its strong acidity (predicted pKa -1.79) [4] facilitates efficient conversion to the sulfonyl chloride.

Strong Acid Property Studies

With a predicted pKa of -1.79±0.40 [4], 3-Methyl-8-quinolinesulfonic acid is a significantly stronger acid than 8-hydroxyquinoline-5-sulfonic acid (pKa1=3.79) [5]. This property makes it suitable for research applications where full deprotonation across a wide pH range is required, such as in the preparation of deep eutectic solvents or as a strong acid catalyst in organic transformations.

Quinoline Sulfonic Acid Calibration Standard

The certified reference material grade of 3-Methyl-8-quinolinesulfonic acid [2] provides a reliable calibration standard for laboratories developing methods to detect quinoline sulfonic acid derivatives in environmental samples, industrial waste streams, or pharmaceutical matrices. Its defined purity and stability (3-year expiry) ensure consistent instrument response over time.

Application
Selection Property
Validation Focus
Argatroban impurity method validation
Specified impurity with defined limit in pharmacopoeial context
HPLC specificity, system suitability, and linearity
Sulfonyl chloride intermediate synthesis
Reported high-yield sulfonation route (~97%)
Conversion efficiency to sulfonyl chloride; purity of downstream products
Strong acid reactivity studies
Low predicted pKa enabling full deprotonation across wide pH
pH-dependent kinetics; suitability for deep eutectic solvent or acid catalysis research
Quinoline sulfonic acid calibration standard
ISO17034-certified reference material with documented stability
Instrument response consistency and reproducibility in analytical methods

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